Bienvenue dans la boutique en ligne BenchChem!

Binospirone

5-HT1A receptor Radioligand binding Receptor selectivity

Binospirone (MDL 73005EF) is the definitive azapirone for 5-HT1A receptor research where buspirone's profile confounds interpretation. Unlike buspirone, Binospirone lacks the pyrimidinylpiperazine moiety, producing no active 1-PP metabolite. It demonstrates higher binding affinity (pIC50 8.6) and >100-fold selectivity for 5-HT1A over D2 receptors. Its unique secondary amine structure enables radiolabeling for PET imaging agent development. Researchers investigating presynaptic autoreceptor-mediated effects in anxiety, movement disorders, or glaucoma models should choose Binospirone for cleaner, more interpretable results.

Molecular Formula C20H26N2O4
Molecular Weight 358.4 g/mol
CAS No. 102908-59-8
Cat. No. B021904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBinospirone
CAS102908-59-8
Molecular FormulaC20H26N2O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3
InChIInChI=1S/C20H26N2O4/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15/h1-2,5-6,15,21H,3-4,7-14H2
InChIKeyBVMYCHKQPGEOSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Binospirone (CAS 102908-59-8): A High-Selectivity 5-HT1A Ligand for Anxiety and Neurological Research


Binospirone (MDL 73005EF) is a research-grade azapirone compound that functions as a partial agonist at somatodendritic 5-HT1A autoreceptors and an antagonist at postsynaptic 5-HT1A receptors [1]. As a buspirone derivative, it is classified as a 5-HT1A receptor agonist and has demonstrated anxiolytic-like activity in preclinical models [2]. The compound has been investigated for potential applications in movement disorders and glaucoma research .

Why Binospirone Cannot Be Simply Replaced by Buspirone or Other Azapirones


Despite belonging to the same azapirone class, Binospirone exhibits a fundamentally different pharmacological profile from its closest analog buspirone. Direct comparative studies reveal that Binospirone possesses both higher 5-HT1A binding affinity (pIC50 8.6) and greater selectivity (>100-fold) compared to buspirone, translating to distinct behavioral outcomes in anxiety models [1]. Moreover, Binospirone's unique chemical structure lacks the pyrimidinylpiperazine moiety present in buspirone, gepirone, and tandospirone, meaning it does not generate the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP) that complicates the pharmacological interpretation and therapeutic profile of other azapirones [2].

Binospirone Quantitative Differentiation Evidence vs. Buspirone and Class Comparators


Binospirone vs. Buspirone: Superior 5-HT1A Receptor Binding Affinity and Selectivity

Binospirone demonstrates significantly higher affinity for the 5-HT1A receptor compared to buspirone, with a pIC50 value of 8.6. It also exhibits >100-fold selectivity over other monoamine and benzodiazepine receptor sites, surpassing buspirone in both affinity and selectivity [1].

5-HT1A receptor Radioligand binding Receptor selectivity Neuropharmacology

Binospirone vs. Buspirone: Divergent Behavioral Profile in Elevated Plus-Maze Anxiety Model

In the elevated plus-maze test, Binospirone (MDL 73005EF) produced anxiolytic-like effects similar to diazepam, whereas buspirone exhibited opposite effects [1]. Both compounds showed similar effects in the water-lick conflict test [1].

Anxiolytic Elevated plus-maze Behavioral pharmacology Anxiety models

Binospirone vs. Buspirone: Distinct Mechanism of 5-HT1A Interaction Revealed by 8-OH-DPAT Reversal Studies

The anti-conflict effects of Binospirone (MDL 73005EF) were reversed by low doses of the selective 5-HT1A agonist 8-OH-DPAT, whereas the effects of buspirone were neither antagonized nor mimicked by 8-OH-DPAT [1]. This suggests Binospirone's anxiolytic activity stems from greater selectivity for presynaptic 5-HT1A autoreceptors [1].

5-HT1A agonism Presynaptic autoreceptor Postsynaptic receptor Drug discrimination

Binospirone Lacks the 1-PP Metabolite Liability Common to Buspirone, Gepirone, Ipsapirone, and Tandospirone

Binospirone's chemical structure lacks the pyrimidinylpiperazine moiety integral to buspirone, gepirone, ipsapirone, and tandospirone [1]. Consequently, Binospirone does not generate 1-(2-pyrimidinyl)piperazine (1-PP) as a major metabolite, unlike these comparators where 1-PP formation complicates pharmacology and can antagonize therapeutic effects [1].

Drug metabolism 1-PP metabolite Azapirone Pharmacokinetics

Optimal Research Applications for Binospirone Based on Quantitative Differentiation Evidence


Dissecting Presynaptic vs. Postsynaptic 5-HT1A Contributions to Anxiolysis

Researchers seeking to isolate presynaptic 5-HT1A autoreceptor-mediated effects should prioritize Binospirone over buspirone. Binospirone's demonstrated greater selectivity for presynaptic 5-HT1A receptors and its distinct behavioral profile in the elevated plus-maze make it a superior tool for mechanistic studies where buspirone's mixed pre-/postsynaptic actions and D2 dopamine receptor affinity [1] would confound interpretation.

5-HT1A Radioligand Development and PET Tracer Synthesis

Binospirone's unique secondary amine structure provides an 'open' chemical site amenable to elaboration, radiolabeling, and structural modification to enhance selectivity . This makes Binospirone an attractive scaffold for developing next-generation 5-HT1A PET imaging agents, a direction actively pursued by NIH intramural research programs .

Movement Disorder and Glaucoma Research Requiring Clean 5-HT1A Pharmacology

For studies exploring 5-HT1A receptor involvement in movement disorders or glaucoma , Binospirone offers a cleaner pharmacological profile than buspirone. Buspirone's additional D2 dopamine receptor antagonist activity [1] and 1-PP metabolite effects [2] introduce variables that obscure 5-HT1A-specific conclusions, whereas Binospirone's >100-fold selectivity and lack of 1-PP production provide a more interpretable experimental system.

Structure-Activity Relationship (SAR) Studies of Azapirone Derivatives

Binospirone's structural divergence from other azapirones—specifically its lack of the pyrimidinylpiperazine moiety found in buspirone, gepirone, ipsapirone, and tandospirone —positions it as a valuable comparator compound for SAR campaigns. Researchers can use Binospirone to delineate which pharmacological properties derive from the core azapirone scaffold versus the pyrimidinylpiperazine appendage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Binospirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.